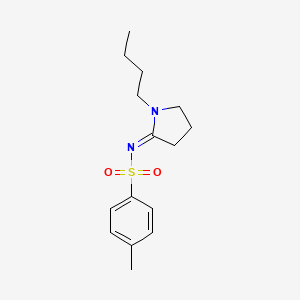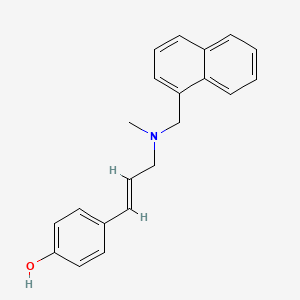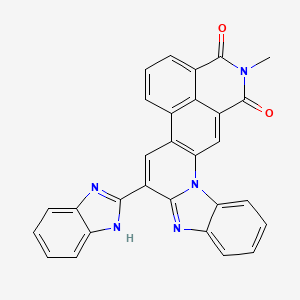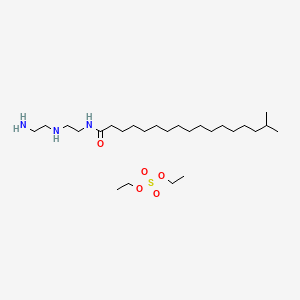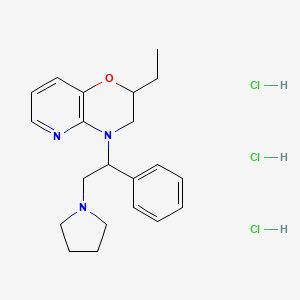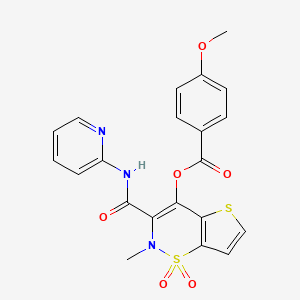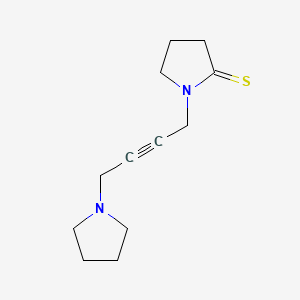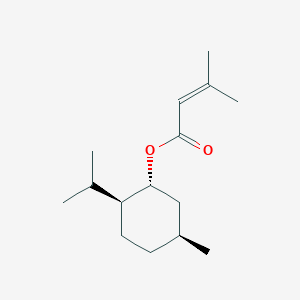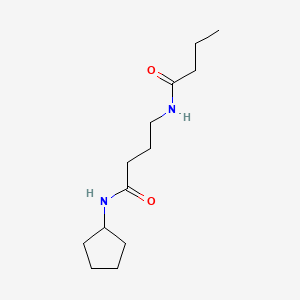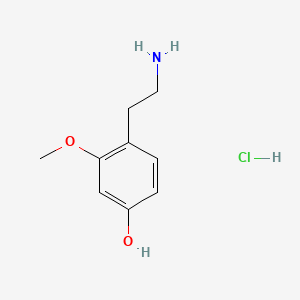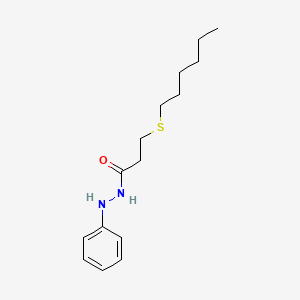
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide: is an organic compound with the molecular formula C15H24N2OS. This compound is characterized by the presence of a propanoic acid backbone, a hexylthio group, and a phenylhydrazide moiety. It is a relatively complex molecule that finds applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide typically involves the reaction of propanoic acid derivatives with hexylthiol and phenylhydrazine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The phenylhydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic applications, such as its role in drug development or as a precursor to pharmacologically active compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other industrial products.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The phenylhydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The hexylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Propanoic acid, 2-phenylhydrazide: Lacks the hexylthio group, resulting in different chemical properties and reactivity.
Butanoic acid, 3-(hexylthio)-, 2-phenylhydrazide:
Uniqueness: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide is unique due to the presence of both the hexylthio and phenylhydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
126740-36-1 |
|---|---|
Molekularformel |
C15H24N2OS |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3-hexylsulfanyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C15H24N2OS/c1-2-3-4-8-12-19-13-11-15(18)17-16-14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
PPYSQTZKHMAMFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCC(=O)NNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


